molecular formula C21H16N4O4S B2362283 N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895414-38-7

N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2362283
CAS RN: 895414-38-7
M. Wt: 420.44
InChI Key: ZQDOLLUOVGCVGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Mechanism of Action

Target of Action

Similar compounds have shown antibacterial activity , suggesting potential targets within bacterial cells.

Biochemical Pathways

The compound may affect the quorum sensing pathways in bacteria . Quorum sensing is a method of bacterial communication that allows them to coordinate behaviors such as biofilm formation and virulence production. By inhibiting this process, the compound could potentially disrupt these behaviors, reducing the bacteria’s ability to cause infection .

Pharmacokinetics

The compound is described as soluble in dmso, which suggests it may have good bioavailability.

Result of Action

The result of the compound’s action is likely the inhibition of bacterial growth or viability, given its potential antibacterial activity . This could lead to a reduction in infection severity or duration.

properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c1-29-15-8-9-19-17(11-15)23-21(30-19)24(13-14-5-4-10-22-12-14)20(26)16-6-2-3-7-18(16)25(27)28/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDOLLUOVGCVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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